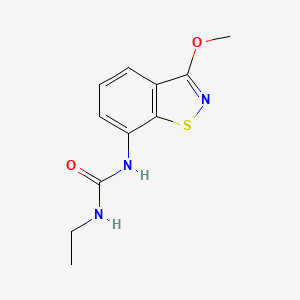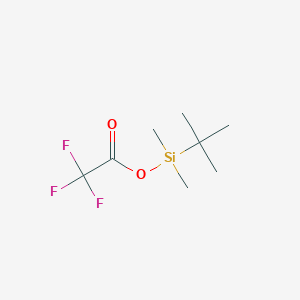
Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester is a chemical compound with the molecular formula C8H15F3O2Si and a molecular weight of 228.28 g/mol . . This compound is characterized by the presence of trifluoroacetic acid and a dimethylsilyl ester group, making it a valuable reagent in organic synthesis.
Métodos De Preparación
The synthesis of Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester typically involves the reaction of trifluoroacetic acid with tert-butyl alcohol and dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
CF3COOH+(CH3)3COH+(CH3)2SiCl→CF3COO-Si(CH3)2(CH3)3C+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids, yielding trifluoroacetic acid and tert-butyl alcohol.
Substitution Reactions: The trifluoroacetate group can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include water, acids, bases, and nucleophiles such as amines and alcohols .
Aplicaciones Científicas De Investigación
Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester has several scientific research applications:
Organic Synthesis:
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to introduce trifluoromethyl groups into biomolecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, where the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester involves the introduction of trifluoromethyl groups into target molecules. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the target molecule, leading to changes in reactivity, stability, and biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparación Con Compuestos Similares
Similar compounds to Acetic acid, trifluoro-, (1,1-dimethylethyl)dimethylsilyl ester include:
Trifluoroacetic acid: A precursor to many fluorinated compounds, used in organic synthesis and as a reagent in various chemical reactions.
tert-Butyl trifluoroacetate: Similar in structure but lacks the dimethylsilyl group, used in organic synthesis.
Dimethylsilyl esters: A class of compounds with similar ester groups but different substituents, used in various synthetic applications.
The uniqueness of this compound lies in its combination of trifluoromethyl and dimethylsilyl groups, which imparts distinct reactivity and properties compared to other similar compounds.
Propiedades
Número CAS |
104410-90-4 |
|---|---|
Fórmula molecular |
C8H15F3O2Si |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
[tert-butyl(dimethyl)silyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H15F3O2Si/c1-7(2,3)14(4,5)13-6(12)8(9,10)11/h1-5H3 |
Clave InChI |
WOMMBEYPWVELIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



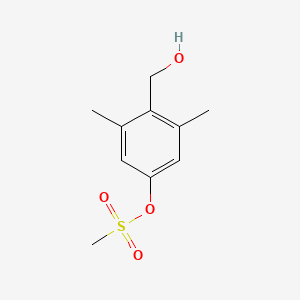
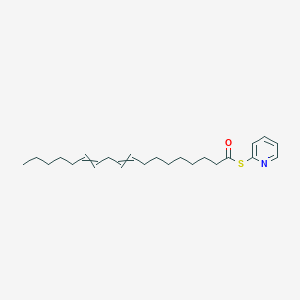
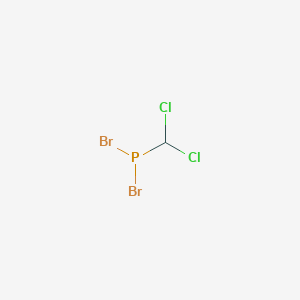
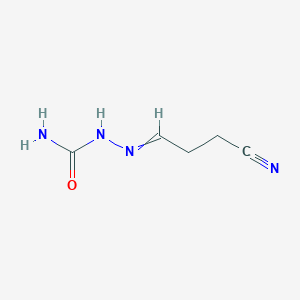
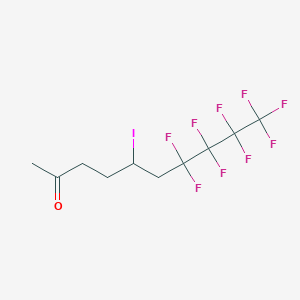
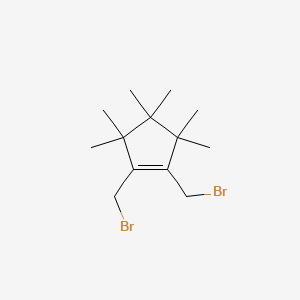

![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)


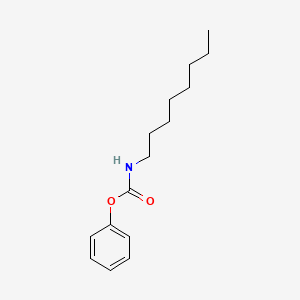
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
